Product packaging for Benzo[f][1]benzothieno[3,2-b]quinoline(Cat. No.:CAS No. 1491-10-7)

Benzo[f][1]benzothieno[3,2-b]quinoline

Cat. No.: B073760
CAS No.: 1491-10-7
M. Wt: 285.4 g/mol
InChI Key: VXAKDCGUCHZXLG-UHFFFAOYSA-N
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Description

Benzo[f][1]benzothieno[3,2-b]quinoline is a sophisticated polycyclic heteroaromatic compound of significant interest in advanced materials research. Its extended, rigid π-conjugated scaffold, incorporating both electron-rich thiophene and electron-deficient quinoline-like moieties, makes it a prime candidate for investigating charge transport and photophysical properties. This compound is primarily utilized in the development and synthesis of novel organic semiconductors for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and non-linear optical materials. Its mechanism of action in such devices is rooted in its ability to facilitate efficient hole and/or electron transport, dictated by the molecular packing and energy levels of its highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO). Researchers value this chemical as a key building block for creating complex molecular architectures, where its fused ring system enhances thermal stability and charge carrier mobility. It serves as a critical model compound for studying structure-property relationships in π-conjugated systems, providing invaluable insights for the design of next-generation electronic and photonic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H11NS B073760 Benzo[f][1]benzothieno[3,2-b]quinoline CAS No. 1491-10-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1491-10-7

Molecular Formula

C19H11NS

Molecular Weight

285.4 g/mol

IUPAC Name

10-thia-2-azapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaene

InChI

InChI=1S/C19H11NS/c1-2-6-13-12(5-1)9-10-16-15(13)11-18-19(20-16)14-7-3-4-8-17(14)21-18/h1-11H

InChI Key

VXAKDCGUCHZXLG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)SC5=CC=CC=C54

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)SC5=CC=CC=C54

Other CAS No.

1491-10-7

Synonyms

Benzo[f][1]benzothieno[3,2-b]quinoline

Origin of Product

United States

Strategic Synthetic Methodologies for Benzo F 1 Benzothieno 3,2 B Quinoline and Analogues

Friedlander Annulation Approaches to Benzothienoquinoline Frameworks

The Friedlander annulation is a powerful and direct method for the synthesis of quinolines and their fused analogues. nih.gov This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, such as a ketone, under acidic or basic conditions. nih.govwikipedia.org

Domino Reaction Protocols in Friedlander Syntheses

Domino reactions, which involve a cascade of intramolecular transformations, have been efficiently employed in the synthesis of complex heterocyclic systems, including benzothieno[3,2-b]pyridines, which are structurally related to benzo[f] rsc.orgbenzothieno[3,2-b]quinolines. For instance, a domino reaction protocol has been utilized to synthesize 3-amino-2-formyl-functionalized benzothiophenes. These intermediates can then undergo a Friedlander-type reaction with various ketones and 1,3-diones to construct the fused pyridine (B92270) or quinolinone ring system. nih.gov

A plausible mechanism for the Friedlander synthesis of benzothieno[3,2-b]pyridines from 2-amino aldehyde derivatives has been investigated, providing insight into the reaction pathway. nih.gov The reaction of 2-amino aldehydes derived from benzothiophenes with ketones can lead to the formation of benzothieno[3,2-b]pyridine derivatives. nih.gov

Palladium-Catalyzed Cross-Coupling and Cyclization Sequences

Palladium-catalyzed reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki Coupling for C-N Bond Formation and Intramolecular Annulation

While the Suzuki coupling is renowned for C-C bond formation, its application in constructing C-N bonds, followed by intramolecular cyclization, provides a versatile route to fused nitrogen-containing heterocycles. For example, the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones has been achieved through a sequence involving a Suzuki–Miyaura cross-coupling reaction. beilstein-journals.org This strategy highlights the potential for palladium catalysis to assemble complex molecular architectures.

In a related context, the synthesis of 3-(phenylthio)quinoline derivatives has been accomplished using a copper-catalyzed carbon-sulfur bond formation, demonstrating the utility of metal-catalyzed cross-coupling in building quinoline (B57606) scaffolds. nih.gov

General Palladium-Catalyzed Ring Closure Reactions

Palladium-catalyzed intramolecular cyclizations are a key strategy for the synthesis of various fused heterocyclic systems. A notable example is the synthesis of benzo[b]thieno[2,3-c]quinolines via a Pd-catalyzed ring closure of α-aminophosphonates. researchgate.net These precursors are obtained from the Kabachnik–Fields condensation of benzo[b]thiophene-2-carboxaldehydes, 2-iodoanilines, and a phosphite. researchgate.net

Furthermore, a Pd-catalyzed cascade process involving carbon-carbon and carbon-nitrogen bond formation has been developed for the synthesis of quinoline and phenanthridine (B189435) derivatives from β-chloro α,β-unsaturated aldehydes and 2-chloroaryl aldehydes. researchgate.net The success of this cascade is highly dependent on the choice of ligand, with SPhos being identified as crucial. researchgate.net

Multi-Component Reactions for Constructing Quinoline Derivatives

Multi-component reactions (MCRs) offer significant advantages in synthetic chemistry by combining three or more starting materials in a single step to form a complex product, thereby increasing efficiency and atom economy. rsc.orgrsc.org Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully applied to the synthesis of diverse quinoline scaffolds. rsc.org

A common MCR approach for quinoline synthesis involves the reaction of an aniline, an aldehyde, and an alkyne. rsc.orgufms.br For instance, 2,4-disubstituted quinoline derivatives have been synthesized via a three-component coupling reaction of aromatic amines, aldehydes, and alkynes. rsc.org Another variation utilizes an aniline, a benzaldehyde, and phenylacetylene (B144264) to produce 2,4-diaryl-quinoline derivatives. ufms.br These reactions can be promoted by various catalysts, including Brønsted acids like hydrochloric acid or metal-based catalysts such as niobium pentachloride. ufms.br

ReactantsCatalyst/ConditionsProductReference
Aniline, Aldehyde, AlkyneZinc-based MOF, 110 °C, neat2,4-Disubstituted quinoline rsc.org
Aniline, Benzaldehyde, PhenylacetyleneHydrochloric acid, water, reflux2,4-Diaryl-quinoline ufms.br
Aniline, Aldehyde, Acetylene derivativeOrganic or metal catalysts2,3-Disubstituted quinoline rsc.org

Intramolecular Cyclization Strategies

Intramolecular cyclization is a fundamental strategy for the construction of cyclic and heterocyclic compounds. In the context of benzo[f] rsc.orgbenzothieno[3,2-b]quinoline synthesis, intramolecular reactions are often the final key step in ring formation.

One such approach involves a double intramolecular cyclization of acylated intermediates using polyphosphoric acid (PPA). This method has been used to convert substituted 6-(2-phenylsulfanylacetylamino)benzoic acids into substituted-11-quinolones, which are precursors to the target benzothieno[3,2-b]quinolines. nih.gov Subsequent treatment with phosphorus oxychloride (POCl3) and then hydrogenation are required to complete the synthesis. nih.gov

Another strategy employs a Brønsted acid-mediated cycloisomerization. This has been successfully used to prepare thieno[3,2-f]isoquinolines and benzothieno[3,2-f]isoquinolines, which are isomers of the target compound. researchgate.net This method demonstrates the power of acid catalysis in promoting the formation of fused aromatic systems. researchgate.net

Acid-Mediated Cycloisomerization Pathways

Acid-mediated cycloisomerization represents a powerful and direct approach for the construction of fused heterocyclic systems. This strategy typically involves the generation of a reactive intermediate, such as a carbocation or an iminium ion, under acidic conditions, which then undergoes an intramolecular cyclization to form the desired ring system.

One relevant approach involves the Brønsted acid-catalyzed cyclization of appropriately substituted precursors. For instance, the synthesis of benzothiazoles and benzimidazoles has been achieved through the Brønsted acid-catalyzed cyclization of 2-amino thiophenols or anilines with β-diketones. This reaction proceeds under metal-free conditions and demonstrates high tolerance for various functional groups. The use of p-toluenesulfonic acid (TsOH·H₂O) as a catalyst has proven to be highly effective, often providing excellent yields at room temperature and even under solvent-free conditions. While this example leads to five-membered heterocycles, the underlying principle of acid-catalyzed intramolecular condensation and cyclization can be conceptually extended to the synthesis of more complex systems like Benzo[f] wikipedia.orgbenzothieno[3,2-b]quinoline. A hypothetical precursor, such as a suitably functionalized aminobenzothiophene derivative bearing a pendant group capable of cyclizing onto the quinoline framework, could potentially undergo a similar acid-catalyzed transformation.

Another pertinent example is the synthesis of 2,3,4-trisubstituted benzo[h]quinolines, which are tricyclic azaheterocycles. These compounds can be accessed through a one-pot reaction involving the base-promoted reaction of thioperchloronitrobutadienes with naphthalen-1-amine, followed by a cyclization step. nih.gov A key step in the formation of the benzo[h]quinoline (B1196314) core is an intramolecular cyclization. nih.gov While the initial steps are base-promoted, acid catalysis is often employed for similar cyclization reactions in the synthesis of quinolines and their fused analogues. For example, the use of polyphosphoric acid (PPA) at elevated temperatures is a common method for effecting intramolecular cyclization of N-aryl enamine derivatives to form quinoline rings. nih.gov

The following table summarizes representative conditions for acid-mediated cyclization in the synthesis of related heterocyclic systems.

Table 1: Conditions for Acid-Mediated Cyclization of Heterocyclic Systems

Catalyst Substrate Type Product Type Yield (%) Reference
p-Toluenesulfonic acid (TsOH·H₂O) 2-Amino thiophenols and β-diketones Benzothiazoles >99
Polyphosphoric acid (PPA) N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines Benzo[h]quinolines N/A nih.gov

Photochemical Cyclization Routes

Photochemical reactions offer unique pathways for the formation of complex molecular architectures that are often inaccessible through thermal methods. Photochemical cyclization, particularly 6π-electrocyclization, is a powerful tool for the synthesis of polycyclic aromatic compounds. This reaction involves the formation of a new sigma bond between the termini of a 1,3,5-hexatriene (B1211904) system upon irradiation with UV light.

The photochemical cyclohydrogenation of stilbazole analogues provides a classic example of this approach for the synthesis of benzo[f]quinolines. The trans-2-stilbazole system, which contains a 1,3,5-hexatriene-like moiety, undergoes cyclization upon photochemical activation to form the benzo[f]quinoline (B1222042) skeleton. This methodology has been extended to substituted derivatives, demonstrating its utility in accessing a range of benzo[f]quinoline analogues.

More specifically, the photochemical electrocyclic ring closure of N-(9-oxothioxanthenyl)benzothiophene carboxamides illustrates a relevant transformation involving a benzothiophene (B83047) moiety. sci-hub.se In this process, irradiation with light (e.g., 390 nm or a sunlamp) induces cyclization with the expulsion of a leaving group from the C-3 position of the benzothiophene ring. sci-hub.se The reaction proceeds through the triplet excited state, where excitation transfer occurs from the thioxanthone to the benzothiophene ring, followed by an energetically favorable cyclization. sci-hub.se This type of photochemical reactivity highlights the potential for constructing the Benzo[f] wikipedia.orgbenzothieno[3,2-b]quinoline core from a precursor containing a benzothiophene linked to a quinoline system through a suitable conjugated bridge. A hypothetical precursor designed to possess a 1,3,5-hexatriene system spanning across the benzothiophene and a portion of the quinoline framework could be a viable substrate for a photochemical 6π-electrocyclization to forge the central ring of the target molecule.

The table below presents examples of photochemical cyclization reactions used in the synthesis of related polycyclic systems.

Table 2: Examples of Photochemical Cyclization Reactions

Precursor Type Product Type Key Transformation Reference
trans-2-Stilbazole analogues Benzo[f]quinolines Photochemical cyclohydrogenation
N-(9-Oxothioxanthenyl)benzothiophene carboxamides Fused thioxanthones Photochemical electrocyclic ring closure sci-hub.se

Transition-Metal-Free Annulation Methods

The development of transition-metal-free reactions is a growing area of interest in organic synthesis due to the often lower cost, reduced toxicity, and simpler purification procedures compared to their metal-catalyzed counterparts. Annulation reactions, which involve the formation of a new ring onto an existing system, are particularly valuable in this context.

[3+3] Annulation Involving Nitroarenes and Benzo[b]thiophen-3-ylmethyl Carbanions

A notable transition-metal-free strategy for the construction of thieno-fused quinolines is the [3+3] annulation reaction. This approach involves the reaction of a three-atom synthon with another three-atom component to form a six-membered ring. A specific application of this method is the synthesis of wikipedia.orgbenzothieno[2,3-b]quinolines through the reaction of nitroarenes with carbanions derived from benzo[b]thiophene-3-ylacetonitrile or 3-(phenylsulfonylmethyl)benzo[b]thiophene.

In this reaction, the benzo[b]thiophen-3-ylmethyl carbanion acts as a C-C-C 1,3-dinucleophile, while the nitroarene serves as a C-N-C 1,3-dielectrophile. The reaction is typically initiated by the addition of the carbanion to the nitroarene, followed by a series of intramolecular condensation and cyclization steps to afford the final thienoquinoline product. The use of a strong base, such as potassium tert-butoxide, is often necessary to generate the requisite carbanion from the precursor. This methodology provides a direct and efficient route to the wikipedia.orgbenzothieno[2,3-b]quinoline core, a close isomer of the target Benzo[f] wikipedia.orgbenzothieno[3,2-b]quinoline. A similar strategy could be envisioned for the synthesis of the target molecule by employing a suitably substituted nitro-naphthalene derivative as the dielectrophilic component.

The following table details the reactants and conditions for a representative [3+3] annulation reaction.

Table 3: [3+3] Annulation for the Synthesis of wikipedia.orgBenzothieno[2,3-b]quinolines

1,3-Dinucleophile Precursor 1,3-Dielectrophile Base Solvent Product
Benzo[b]thiophene-3-ylacetonitrile Nitroarenes Potassium tert-butoxide THF 11-Cyano wikipedia.orgbenzothieno[2,3-b]quinolines

Advanced Cyclization Reactions for Related Polycyclic Systems

Transition-metal-catalyzed reactions have become indispensable tools in modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. Several advanced cyclization reactions, such as the Heck, Pictet-Spengler, Bischler-Napieralski, and Stille reactions, are particularly relevant for the synthesis of polycyclic heteroaromatic systems related to Benzo[f] wikipedia.orgbenzothieno[3,2-b]quinoline.

Heck-like Coupling and Pictet-Spengler Reactions

The Heck reaction , a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is a versatile method for C-C bond formation. wikipedia.orgwikipedia.org The intramolecular version of this reaction is particularly powerful for the construction of cyclic and polycyclic systems. wikipedia.orgwikipedia.org In the context of synthesizing fused quinolines, an intramolecular Heck reaction could be employed by designing a precursor that contains both a quinoline (or a precursor to it) with a halide or triflate group and a tethered alkene on the benzothiophene moiety (or vice versa). The palladium catalyst would then facilitate the cyclization to form the final ring of the tetracyclic system. The high functional group tolerance of the Heck reaction makes it suitable for use in the later stages of a complex synthesis. wikipedia.org

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. organicreactions.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution. organicreactions.org This reaction is a special case of the Mannich reaction. organicreactions.org To apply this reaction to the synthesis of a Benzo[f] wikipedia.orgbenzothieno[3,2-b]quinoline analogue, one could envision using a β-(benzothienyl)ethylamine derivative. The benzothiophene ring would act as the nucleophile in the cyclization step. The reaction with an appropriate aldehyde or ketone would lead to the formation of a tetrahydro-thienoquinoline system, which could then be aromatized to the fully conjugated polycyclic structure. The reaction conditions are typically acidic, and the choice of acid can influence the reaction's efficiency. organicreactions.org

Table 4: Overview of Heck-like and Pictet-Spengler Reactions for Polycyclic Systems

Reaction Key Reactants Catalyst/Reagent Product Type Reference
Intramolecular Heck Reaction Aryl/vinyl halide and an alkene in the same molecule Palladium complex Carbocyclic or heterocyclic compounds wikipedia.orgwikipedia.org

Bischler-Napieralski and Stille Coupling Applications

The Bischler-Napieralski reaction is another fundamental transformation for the synthesis of isoquinoline (B145761) derivatives. wikipedia.org It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgarkat-usa.org The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring. wikipedia.org For the synthesis of a Benzo[f] wikipedia.orgbenzothieno[3,2-b]quinoline derivative, a suitable N-acyl-β-(benzothienyl)ethylamine could serve as the precursor. The electron-rich benzothiophene ring would be susceptible to electrophilic cyclization, leading to a dihydrothienoquinoline intermediate that can be subsequently oxidized to the aromatic product. arkat-usa.org

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or triflate. It is a highly versatile method for creating C-C bonds, including those between sp²-hybridized carbon atoms. In the context of constructing polycyclic systems, the Stille coupling can be used to assemble key fragments of the target molecule. For example, a benzothiophene-stannane derivative could be coupled with a halogenated quinoline precursor, or vice versa. This would be followed by an intramolecular cyclization step to complete the tetracyclic framework. The Stille reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents.

Table 5: Overview of Bischler-Napieralski and Stille Coupling Reactions

Reaction Key Reactants Catalyst/Reagent Key Intermediate/Product
Bischler-Napieralski Reaction β-Arylethylamide POCl₃, PPA Dihydroisoquinoline

Compound Names

Table 6: List of Mentioned Chemical Compounds

Compound Name
Benzo[f] wikipedia.orgbenzothieno[3,2-b]quinoline
p-Toluenesulfonic acid
Polyphosphoric acid
trans-2-Stilbazole
N-(9-Oxothioxanthenyl)benzothiophene carboxamides
Benzo[b]thiophene-3-ylacetonitrile
3-(Phenylsulfonylmethyl)benzo[b]thiophene
Potassium tert-butoxide
Phosphorus oxychloride

Copper-Catalyzed N-Arylation-Cyclization

Copper-catalyzed reactions, particularly those involving N-arylation via Ullmann-type couplings, represent a powerful tool for the construction of N-containing heterocyclic systems. This strategy is highly applicable for the final ring closure to form the quinoline portion of the target molecule. The general approach involves an intramolecular cyclization of a suitably functionalized precursor, where a new nitrogen-carbon bond is formed to complete the heterocyclic framework.

In the context of synthesizing benzo[f] nih.govbenzothieno[3,2-b]quinoline, a hypothetical precursor would be an N-substituted aminobenzothiophene, for example, a 2-amino-3-acylbenzothiophene that has been further functionalized with a 2-halophenyl group on the amine nitrogen. A copper(I) or copper(II) catalyst, often in the presence of a ligand and a base, facilitates an intramolecular N-arylation reaction. This process involves the coupling of the amino group with the ortho-positioned halide on the adjacent phenyl ring, leading directly to the fused quinoline system.

While direct examples for this specific tetracyclic system are sparse, analogous transformations are well-documented. For instance, the synthesis of benzofuro[3,2-c]quinolin-6(5H)-ones has been achieved through a copper(I)-catalyzed intramolecular tandem acylation/O-arylation of methyl 2-[2-(2-bromophenyl)acetamido]benzoates. This reaction proceeds in high yields using a CuI catalyst with 1,10-phenanthroline (B135089) as a ligand and K₂CO₃ as the base. This highlights the effectiveness of copper catalysis in facilitating the intramolecular cyclization necessary to form complex fused quinoline structures under relatively mild conditions. Similarly, copper catalysts have been used in the synthesis of quinazolines from (2-bromophenyl)methylamines through a sequence of intermolecular N-arylation followed by cyclization. umich.edu These examples underscore the potential of applying a copper-catalyzed intramolecular N-arylation strategy to an appropriately designed benzothiophene precursor to access the benzo[f] nih.govbenzothieno[3,2-b]quinoline core.

Cyclization in the Formation of Benzo[h]quinolines

The formation of benzo[h]quinolines, isomers of the benzo[f]quinoline system, often relies on a key cyclization step from a decorated naphthalene (B1677914) precursor. One innovative method involves a base-promoted reaction between a substituted 1,3-diene and naphthalen-1-amine.

Specifically, the synthesis of uniquely 2,3,4-trisubstituted benzo[h]quinolines has been achieved starting from ethyl (E)-2-((1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)thio)acetate. nih.gov This diene reacts with naphthalen-1-amine in the presence of a base like triethylamine. A proposed mechanism suggests an initial enamine–imine tautomerization, followed by an intramolecular electrocyclization to form a dihydropyridine (B1217469) intermediate. This intermediate then undergoes aromatization by eliminating HCl to yield the final benzo[h]quinoline product. nih.gov This cascade reaction provides a direct, one-pot route to highly functionalized benzo[h]quinolines.

The following table summarizes the results of this synthetic approach for producing substituted benzo[h]quinolines.

Starting DieneProductYield
Ethyl (E)-2-((1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)thio)acetateEthyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetateup to 33%
Methyl (E)-2-((1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)thio)acetateMethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate54%
Data sourced from reference nih.gov.

Other cyclization strategies to form the benzo[h]quinoline ring system include the intramolecular cyclization of N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines using polyphosphoric acid (PPA) and the photocyclization of 3-(naphthylamino)-2-alkene imines. nih.gov

Modification of Existing Synthetic Protocols

The adaptation and modification of well-established synthetic reactions are crucial for accessing novel and complex molecular architectures. By altering reaction conditions or substrates of classical methods, chemists can efficiently generate precursors needed for target molecules like benzo[f] nih.govbenzothieno[3,2-b]quinoline.

Gewald Methodology Modifications for Benzothienoquinoline Precursors

The Gewald reaction is a cornerstone of thiophene (B33073) chemistry, providing a multicomponent synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur. wikipedia.org These 2-aminothiophene products are ideal precursors for the benzothiophene portion of the target molecule. To improve efficiency, yield, and substrate scope, numerous modifications to the original Gewald protocol have been developed. These include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and often improve yields. umich.edusemanticscholar.org

Catalyst Variation : While the original reaction is base-catalyzed (e.g., with morpholine (B109124) or triethylamine), modern variations employ different catalysts such as L-proline or inorganic solid bases to enhance performance. scispace.com

Solid-Supported Synthesis : Anchoring one of the reactants to a solid support or polymer can simplify purification and product isolation. umich.edusemanticscholar.org

Two-Step Procedures : A common modification involves the pre-formation of an α,β-unsaturated nitrile via a Knoevenagel condensation, which is then reacted with sulfur in a separate step. This approach is often more successful for less reactive ketones. semanticscholar.org

Once the substituted 2-aminobenzothiophene precursor is synthesized via a modified Gewald reaction, the quinoline ring can be annulated onto it using another classical reaction: the Friedländer annulation. The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or β-dicarbonyl compound) to form a quinoline. wikipedia.orgorganic-chemistry.org

In this context, a 2-amino-3-acylbenzothiophene (the product of a Gewald reaction using a cyclic ketone) can be reacted with a compound like cyclohexanone (B45756) or another active methylene ketone. The reaction, typically catalyzed by an acid or base, proceeds via an initial condensation followed by a cyclizing dehydration to afford the final, fused benzo[f] nih.govbenzothieno[3,2-b]quinoline system. This sequential application of a modified Gewald reaction followed by a Friedländer annulation provides a versatile and powerful route to the target molecular scaffold.

Elucidation of Reaction Mechanisms in Benzothienoquinoline Synthesis

Mechanistic Insights into Friedlander Annulation

The Friedlander annulation is a powerful method for synthesizing quinolines. In the context of benzothienoquinoline synthesis, a dehydrogenative variant has been employed. An efficient strategy involves a nickel-catalyzed, one-pot reaction that proceeds via a dehydrogenative Friedlander annulation followed by C(sp³)-H functionalization to yield coumarin-appended quinolines. researchgate.net While specific examples for Benzo[f] nih.govbenzothieno[3,2-b]quinoline are not detailed, the general mechanism for related fused quinolines provides a clear blueprint. The reaction typically involves the condensation of an ortho-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group.

The proposed mechanism for the formation of related benzothieno[2,3-b]quinolines begins with the reaction between 2-aminobenzothiophene and a β-ketoester. The initial step is the formation of an enamine intermediate. This is followed by an intramolecular electrophilic cyclization, where the aromatic ring attacks the carbonyl group. The subsequent dehydration of the resulting alcohol leads to the formation of a dihydro-benzothienoquinoline intermediate, which then undergoes aromatization to yield the final product.

Proposed Mechanisms for Pd-Catalyzed C-N Coupling and Cyclization

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering high efficiency for forming carbon-nitrogen bonds. researchgate.net In the synthesis of quinolone structures, a three-component carbonylative cyclization reaction is a highly effective method. nih.gov A streamlined, non-gaseous approach utilizes an iron pentacarbonyl [Fe(CO)₅] complex as a liquid carbon monoxide (CO) source, activated by a dual-base system. nih.gov

Catalytic Cycle Initiation : The process begins with the oxidative addition of a 2-iodoaniline (B362364) derivative to a Pd(0) complex, forming a Pd(II) intermediate. nih.gov

Carbonylative Coupling : This intermediate reacts with CO (released from Fe(CO)₅) and a terminal alkyne. This sequence involves CO insertion, alkyne coordination, and reductive elimination to form a 2-alkynyl-phenyl-ketone (ynone) and regenerate the Pd(0) catalyst. nih.gov

Intramolecular Cyclization : The ynone intermediate then undergoes an intramolecular cyclization. The amino group attacks the alkyne, leading to the formation of the quinolone ring. nih.gov

This methodology allows for the synthesis of a variety of 4-quinolone compounds under mild conditions. nih.gov Another related Pd-catalyzed approach for building seven-membered benzodiazepine (B76468) rings involves the formation of π-allylpalladium intermediates from propargylic carbonates, which then undergo intramolecular nucleophilic attack by an amide nitrogen. nih.gov This highlights the versatility of palladium catalysis in forming nitrogen-containing heterocyclic rings through C-N bond formation and cyclization.

Catalyst/Reagent Reactants Key Intermediate Product Reference
Pd(0)/Xantphos, Fe(CO)₅2-iodoaniline, terminal alkyneYnone4-Quinolone nih.gov
Palladium catalystN-tosyl-2-aminobenzylamine, propargylic carbonateπ-allylpalladium complex1,4-Benzodiazepine nih.gov

Mechanistic Pathways of Multi-Component Annulations

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. For the synthesis of benzo[f]quinoline (B1222042) derivatives, a three-component reaction has been reported. researchgate.net This reaction involves an aromatic amine (like 2-naphthylamine), an aldehyde, and an active methylene (B1212753) compound, often catalyzed by an acid.

The general mechanistic pathway is believed to proceed through a series of condensation and cyclization steps:

Knoevenagel Condensation : The aldehyde reacts with the active methylene compound to form an α,β-unsaturated carbonyl compound.

Michael Addition : The aromatic amine undergoes a Michael addition to the α,β-unsaturated intermediate.

Cyclization and Dehydration : The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks a carbonyl or cyano group, followed by dehydration and aromatization to form the final benzo[f]quinoline ring system. researchgate.net

Another powerful strategy involves a [3+2] dipolar cycloaddition. This two-step pathway begins with the quaternization of benzo[f]quinoline, followed by the in situ generation of an ylide from the resulting quaternary salt. This ylide then reacts with a dipolarophile in a cycloaddition reaction to create complex, fused heterocyclic systems. nih.gov

Free Radical Intermediates in Quinoline (B57606) Ring Formation

The formation of quinoline rings can, under certain conditions, involve free radical intermediates. A classic example is the Skraup reaction, which synthesizes quinoline from aniline, glycerol (B35011), sulfuric acid, and an oxidizing agent. The mechanism is complex and thought to involve the dehydration of glycerol to acrolein, followed by conjugate addition of the aniline. While the primary mechanism is ionic, side reactions can involve radical species.

More relevant to specific functionalization are reactions at the benzylic position of an alkyl-substituted benzene (B151609) or quinoline. khanacademy.org Photochemical reactions, for instance, can be used to induce cyclohydrogenation. The synthesis of benzo[f]quinoline from trans-2-stilbazole and its derivatives via photochemical cyclohydrogenation is a documented example. researchgate.net This type of reaction proceeds through an excited state, leading to the formation of a dihydrophenanthrene-like intermediate via a radical cyclization mechanism. This intermediate is then oxidized to the fully aromatic benzo[f]quinoline system. researchgate.net

Detailed Analysis of Transition-Metal-Free Annulation Mechanisms

While transition-metal catalysis is powerful, transition-metal-free annulation reactions offer advantages in terms of cost, toxicity, and ease of purification. The Doebner-von Miller reaction is a classic example used to synthesize quinolines, including benzo[f]quinoline itself. researchgate.net This reaction involves the reaction of an α,β-unsaturated carbonyl compound with an aromatic amine in the presence of a strong acid.

The mechanism is proposed to proceed as follows:

The α,β-unsaturated carbonyl compound is generated in situ from aldehydes or ketones.

The aromatic amine (e.g., 2-naphthylamine) undergoes a 1,4-conjugate addition to the unsaturated carbonyl compound.

The resulting intermediate is cyclized via an intramolecular electrophilic attack on the naphthalene (B1677914) ring, driven by the acidic conditions.

Subsequent dehydration and oxidation (often by another molecule of the unsaturated carbonyl compound or air) yield the aromatic benzo[f]quinoline product. researchgate.net

Polyphosphoric acid (PPA) is also used to promote cyclization in a transition-metal-free context. For instance, acylated intermediates can undergo a double intramolecular cyclization in PPA to form substituted quinolones, which are precursors to the final benzothienoquinoline system. nih.gov

Inverse Electron Demand Diels-Alder Cycloaddition Mechanisms

The inverse electron demand Diels-Alder (ihDA) reaction is a powerful tool for constructing heterocyclic rings. In this reaction, an electron-poor diene reacts with an electron-rich dienophile, the opposite of a normal Diels-Alder reaction. nih.gov This strategy has been successfully applied to the synthesis of 3-aroyl quinolines. acs.orgnih.gov

The mechanism involves two key stages:

[4+2] Cycloaddition : An aza-o-quinone methide, an electron-poor heterodience generated in situ, reacts with an enaminone, which serves as the electron-rich dienophile. DFT calculations on related systems suggest the addends pass through a bimolecular complex before cycloaddition. unict.it This cycloaddition step forms a transient, non-aromatic bicyclic intermediate. acs.orgnih.gov

Aromatization : The bicyclic intermediate undergoes a rapid elimination of a small molecule (e.g., an amine) to achieve aromatization, yielding the stable quinoline ring system. acs.orgnih.gov

This methodology is notable for its generality, accommodating a range of substituted enaminones and aza-o-quinone methides to produce functionalized quinolines in good to excellent yields. acs.orgnih.gov

Reaction Type Diene Dienophile Key Steps Reference
ihDAAza-o-quinone methide (in situ)Enaminone[4+2] Cycloaddition, Aromatization acs.orgnih.gov
ihDA1,2,4,5-tetrazineElectron-rich enol ether[4+2] Cycloaddition, Retro-Diels-Alder (N₂ extrusion) nih.gov

Cascade Reaction Mechanisms

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations where the subsequent reaction occurs only as a consequence of the functionality formed in the previous step, all within a single synthetic operation. The synthesis of complex benzothienoquinolines can leverage such processes.

For example, a cascade process can be initiated by a palladium-catalyzed carbonylative C-C coupling, which forms a key ynone intermediate. This intermediate is then primed for a subsequent intramolecular cyclization, all within the same pot. The kinetics of the initial carbonylation and the following cyclization can be tuned by the reaction conditions, such as the base system used, to achieve high yields of the final quinolone product. nih.gov

Similarly, the synthesis of fused polycyclic systems via a [3+2] dipolar cycloaddition can be considered a cascade process. nih.gov The reaction starts with the formation of a quaternary salt, which is then converted to an ylide in situ. This highly reactive intermediate is immediately trapped by a dipolarophile in a cycloaddition, followed by a dehydrogenation step to furnish the final, stable aromatic cycloadduct. This sequence efficiently builds molecular complexity from relatively simple starting materials in a single, streamlined process.

Spectroscopic Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the unambiguous determination of the chemical structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and spatial arrangement of atoms within the molecule.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of benzothienoquinoline systems are characterized by signals in the aromatic region, typically between 7.0 and 9.5 ppm for protons and 120 to 150 ppm for carbons. The precise chemical shifts are influenced by the electronic environment of each nucleus, which is dictated by factors such as proximity to heteroatoms (nitrogen and sulfur) and the steric strain in overcrowded molecules like heterohelicenes. nih.govmdpi.com

In studies of benzothienoquinoline heterohelicenes, it has been noted that protons in the bay region (the sterically hindered area) are significantly deshielded and resonate at lower fields. nih.govmdpi.com Computational studies have shown that there can be systematic deviations between calculated and experimental chemical shifts, particularly for protons and carbons located near the thienoquinoline moiety, suggesting complex stereoelectronic effects in this part of the molecule. nih.gov

For the related benzo[f]quinoline (B1222042) structure, protons H-10 and H-11, which are adjacent to the nitrogen atom and part of the benzene (B151609) and pyridine (B92270) rings respectively, are the most deshielded. nih.gov Similarly, in isoindolo-benzo[f]quinoline derivatives, the benzo[f]quinoline protons H-6, H-7, and H-8 appear at the most downfield region, ranging from 8.14 ppm to 8.80 ppm. nih.gov

The ¹³C NMR spectra also provide key structural information. The carbon atoms directly bonded to the nitrogen atom are typically shifted downfield. A progressive upfield shift of ¹³C resonances is observed for carbons towards the center of a helical turn in heterohelicenes, which has been attributed to these carbons having more sp³ character to accommodate the helical twist. nih.govnist.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzo[f]quinoline Derivatives

Compound StructureProtonChemical Shift (ppm)CarbonChemical Shift (ppm)
Pyrrolo-benzo[f]quinolineH-10~8.78C-1102.8
H-11~8.67C-2122.7
Isoindolo-benzo[f]quinolineH-6, H-7, H-88.14 - 8.80--

Note: Data is based on derivatives of benzo[f]quinoline as reported in the literature. nih.gov The exact chemical shifts will vary depending on the specific substitution pattern.

Ultraviolet-Visible and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful techniques used to investigate the electronic properties of conjugated π-systems. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy orbitals. The subsequent emission of light as the molecule returns to the ground state is observed in fluorescence spectroscopy.

The UV-Vis absorption spectra of benzothienoquinoline derivatives and their parent structures, like nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT), typically exhibit multiple absorption bands corresponding to π-π* transitions. mdpi.com For instance, a derivative of benzo[q]quinoline showed a maximum absorption wavelength (λmax) at 286 nm in a dichloromethane (B109758) solution, which is attributed to the π-π* absorption of the quinoline (B57606) moiety. informahealthcare.com

The fluorescence spectra provide information about the emissive properties of these compounds. The emission maxima and quantum yields are sensitive to the molecular structure and the solvent environment. For some derivatives, a significant solvatochromic shift is observed, where the emission maximum shifts to lower energies in more polar solvents, indicating a more polar excited state and the occurrence of intramolecular charge transfer (ICT). nih.govnih.gov

In the case of BTBT derivatives, the oxidation of the sulfur atoms has a substantial impact on the optical properties, leading to noticeable shifts in both absorption and emission maxima to longer wavelengths. mdpi.com Some oxidized BTBT derivatives have shown very high fluorescence quantum yields, exceeding 98% in solution and 71% in the solid state.

Table 2: Optical Properties of a Representative Benzo[q]quinoline Derivative

PropertyValue (in CH₂Cl₂)Value (Thin Film)
UV λmax (nm)286-
PL λmax (nm)459480
FWHM (nm)7491
Quantum Yield (Φf)0.580.27

Note: Data is for a specific fluorescent material based on a benzo[q]quinoline structure. informahealthcare.com FWHM stands for Full Width at Half Maximum.

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Investigations

DFT has emerged as a powerful tool for elucidating the fundamental characteristics of complex organic molecules like Benzo[f] mdpi.combenzothieno[3,2-b]quinoline.

Molecular Geometry Optimization and Conformational Analysis

Computational studies have been instrumental in understanding the three-dimensional structure of benzothienoquinoline heterohelicenes. Geometry optimization, for instance at the M06-2X/cc-pVTZ//aug-cc-pVTZ level in a chloroform-d (B32938) environment, has revealed that the carbon-carbon bonds situated in the interior of the molecule's helical turn are elongated compared to those on the exterior. mdpi.com This lengthening is a mechanism to accommodate the inherent helical twist of these sterically crowded aromatic systems. mdpi.com Early research on related heterohelicenes, which contain both an annular nitrogen atom and a thiophene (B33073) ring, had already hinted at this bond elongation based on NMR data. nih.gov

Prediction and Validation of NMR Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have proven to be highly accurate in validating experimental data for benzothienoquinoline systems. mdpi.com Specifically, 1H and 13C NMR chemical shifts calculated at the PBE0/pcS-2 level have shown excellent agreement with observed values. mdpi.com These calculations have been pivotal in confirming the progressive upfield shift of 13C resonances towards the center of the helical turn, a phenomenon directly linked to the aforementioned bond lengthening. mdpi.comnih.gov

For most of the studied structures, the deviation between calculated and experimental 1H chemical shifts is minimal, typically within a range of -0.15 to +0.10 ppm. mdpi.com However, a notable exception is often observed for the hydrogen atom on the carbon adjacent to the annular nitrogen, which can show a larger positive deviation of +0.20 to +0.35 ppm. mdpi.com This suggests a significant anisotropic effect from the benzothienoquinoline system that is not fully captured by the applied theoretical models. mdpi.com Furthermore, these computational methods have been so reliable that they have enabled the confident reassignment of previously misidentified experimental 13C NMR signals for several related compounds. mdpi.com

Table 1: Comparison of Theoretical and Experimental NMR Chemical Shifts

Compound Nucleus Experimental Shift (ppm) Calculated Shift (ppm) Deviation (ppm)
Naphtho[1′,2′:4,5]thieno[2,3-c]quinoline 13C (C7a) 145.3 143.8 -1.5
Naphtho[1′,2′:4,5]thieno[2,3-c]quinoline 13C (C13b) 143.8 145.3 +1.5
mdpi.comBenzothieno[2,3-c]naphtho[2,1-f]quinoline 13C (C4b) 130.5 129.5 -1.0

| mdpi.comBenzothieno[2,3-c]naphtho[2,1-f]quinoline | 13C (C13c) | 129.5 | 130.5 | +1.0 |

This table presents selected reassignments of 13C NMR signals based on computational analysis, highlighting the power of theoretical calculations in refining experimental data.

Elucidation of Electronic Structure (HOMO/LUMO)

The electronic properties of Benzo[f] mdpi.combenzothieno[3,2-b]quinoline and related systems are dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are crucial for determining the energies of these orbitals and the resulting HOMO-LUMO gap, which in turn governs the molecule's electronic transitions and reactivity. scirp.orgnih.gov For instance, in studies of related benzothiadiazole derivatives, the HOMO energy level was found to be spread across the entire molecule, while the LUMO was localized on the benzothiadiazole moiety. nih.gov The calculated HOMO and LUMO energies are indicative of the potential for charge transfer within the molecule. scirp.org These theoretical predictions of HOMO-LUMO gaps often correlate well with experimental values derived from electrochemical measurements. nih.gov

Analysis of Helical Conformation in Benzothienoquinoline Heterohelicenes

The unique helical shape of benzothienoquinoline heterohelicenes gives rise to distinct structural features that have been a focus of computational analysis.

Investigation of Carbon-Carbon Bond Lengths and Hybridization Character

As previously mentioned, a key finding from computational studies is the lengthening of carbon-carbon bonds within the inner helix of these molecules. mdpi.comnih.gov This structural distortion is a direct consequence of the steric strain imposed by the helical arrangement of the fused aromatic rings. mdpi.com The computational analysis has confirmed that these elongated bonds possess more sp3 character than typical sp2 hybridized bonds found in planar aromatic systems. mdpi.com This change in hybridization allows the molecule to adopt its twisted, helical conformation. mdpi.com

Theoretical Studies of Charge Transfer Behavior in Related Systems

Theoretical investigations into the charge transfer (CT) properties of related systems, such as benzothienobenzothiophene derivatives, provide valuable insights that can be extrapolated to Benzo[f] mdpi.combenzothieno[3,2-b]quinoline. rsc.orgresearchgate.net In these studies, DFT calculations are employed to evaluate the degree of charge transfer and the HOMO-LUMO gap energies in CT complexes. rsc.org These theoretical findings are often corroborated by spectroscopic methods. rsc.org The nature of the frontier molecular orbitals and their overlap are critical in determining the electrical properties of these materials, which can range from insulating to semiconducting. researchgate.net The theoretical framework for understanding charge transfer kinetics in condensed matter has been generalized from classical theories to account for strong interactions and inhomogeneities, providing a more accurate picture of these complex processes. arxiv.org

Quantum Chemical Studies on Optoelectronic Properties

Quantum chemical studies, primarily employing density functional theory (DFT) and time-dependent DFT (TD-DFT), have been instrumental in elucidating the fundamental electronic structure and optical behavior of Benzo[f] Current time information in Edmonton, CA.benzothieno[3,2-b]quinoline and its derivatives. These computational investigations provide deep insights into the molecular orbitals, energy levels, and electronic transitions that govern their optoelectronic properties, guiding the rational design of new materials for applications in organic electronics.

Theoretical calculations have been used to complement experimental findings, offering a molecular-level understanding of observed phenomena. For instance, studies on related benzothieno[3,2-f]isoquinolines have utilized DFT and TD-DFT calculations at the B3LYP/6-31+g(d,p) level of theory to rationalize experimentally observed optical properties and electron density distribution. conicet.gov.ar These theoretical models are crucial for predicting how structural modifications will influence the electronic and optical characteristics of the compounds.

A key focus of these computational studies is the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy difference between the HOMO and LUMO, known as the energy gap (E_g), is a critical parameter that determines the intrinsic electronic and optical properties of the material. For example, in a study of various thieno[3,2-f]isoquinoline derivatives, DFT calculations were performed to determine the energies of the frontier molecular orbitals. researchgate.net

Furthermore, theoretical calculations are essential for understanding the nature of electronic transitions. For derivatives of the related Current time information in Edmonton, CA.benzothieno[3,2-b] Current time information in Edmonton, CA.benzothiophene (B83047) (BTBT) scaffold, TD-DFT calculations have been employed to study their optoelectronic properties. nih.gov These calculations help in interpreting experimental UV-visible absorption and fluorescence spectra by identifying the specific molecular orbitals involved in the electronic excitations.

In the context of developing materials for organic light-emitting diodes (OLEDs), particularly those exhibiting thermally activated delayed fluorescence (TADF), quantum chemical studies are indispensable. rsc.org Theoretical investigations on D–A–D (donor-acceptor-donor) structures based on a Current time information in Edmonton, CA.benzothieno[3,2-b]benzothiophene-tetraoxide acceptor have been conducted to understand their chemical, physical, and structural properties. rsc.org These studies involve calculating the geometries of the ground state (S₀) and the lowest excited singlet (S₁) and triplet (T₁) states to estimate the energy difference between them (ΔE_ST), a crucial parameter for TADF materials.

The influence of chemical modifications, such as the oxidation of sulfur atoms in the BTBT core, on the electronic properties has also been extensively modeled. mdpi.comnih.gov Quantum chemical calculations have shown that sulfur oxidation significantly alters the frontier orbital energies, ionization potential, and electron affinity of BTBT derivatives. mdpi.com This demonstrates the power of computational chemistry in predicting the effects of structural changes on the performance of organic semiconductors.

The table below presents a selection of calculated optoelectronic data for related compounds, illustrating the insights gained from quantum chemical studies.

Compound/Derivative FamilyHOMO (eV)LUMO (eV)Energy Gap (eV)Key Findings from Computational Studies
Thieno[3,2-f]isoquinolinesVariesVariesVariesFrontier molecular orbitals are delocalized over the entire molecule. researchgate.net
Current time information in Edmonton, CA.Benzothieno[3,2-b] Current time information in Edmonton, CA.benzothiophene (BTBT) DerivativesVariesVariesVariesSulfur oxidation significantly alters electronic properties. mdpi.comnih.gov
2,7-dithienyl-BTBT regioisomers-5.25 to -5.28-2.01 to -2.073.18 to 3.27Position of alkyl substituents influences optoelectronic properties. nih.gov
BTBT-based D-A-D TADF EmittersVariesVariesVariesTheoretical studies support the structural configuration for TADF properties. rsc.org

These computational investigations not only provide a detailed understanding of the structure-property relationships in this class of compounds but also offer predictive power for the design of novel materials with tailored optoelectronic characteristics for advanced applications.

Chemical Transformations and Reactivity of Benzothienoquinoline Systems

Functionalization Reactions of Benzothiophene (B83047) and Quinoline (B57606) Moieties

The presence of both benzothiophene and quinoline rings within the same structure allows for a range of functionalization reactions characteristic of each moiety. These transformations are crucial for the development of novel derivatives with tailored properties.

Hydrazone Formation

The synthesis of benzoquinoline-based heterocycles can be achieved by utilizing a 3-chlorobenzo[f]quinoline-2-carbaldehyde intermediate. This aldehyde can react with various nucleophiles, including 2-cyanoethanohydrazide, to form the corresponding hydrazone derivative nih.gov. The formation of such hydrazones serves as a key step in the construction of more complex molecular architectures, including pyridine (B92270), chromene, and thiosemicarbazone derivatives nih.gov. The reactivity of the aldehyde group in this context highlights its utility as a synthetic handle for further molecular elaboration.

Alkylation Reactions

The nitrogen atom in the quinoline portion of the benzothienoquinoline system is a primary site for alkylation. N-alkylation of benzo[b]thieno[2,3-c]quinolones has been successfully carried out using reagents such as 3-dimethylaminopropyl chloride in the presence of sodium hydride (NaH) acs.orgnih.gov. In the case of substituted benzothieno[3,2-b]quinolines, attempts to prepare 5-methyl iodides of 4-substituted derivatives were unsuccessful, likely due to steric hindrance and deactivation of the nitrogen atom. However, the use of a stronger methylating agent, methyl trifluoromethanesulfonate (MeOTf), allowed for the synthesis of 5-methyl triflate derivatives, albeit in moderate yields nih.gov. The success of N-alkylation is dependent on the steric and electronic environment around the nitrogen atom.

Alkylation has also been explored on other positions of related thienoquinoline systems. For instance, O-alkylation of 7-hydroxy-8-oxo-8,9-dihydrobenzo[h]thieno[2,3-b]quinoline-9-carboxylates has been achieved using diethyl/dimethyl sulfate and 1,2-dibromoethane clockss.org.

Thionation Reactions

The conversion of a carbonyl group to a thiocarbonyl group, or thionation, is a common transformation in heterocyclic chemistry. Lawesson's reagent is a widely used and effective reagent for the thionation of amides, lactams, ketones, and esters organic-chemistry.org. In the context of the benzo[f] nih.govbenzothieno[3,2-b]quinoline system, the quinolone moiety contains a lactam-like structure. The reaction of such a carbonyl group with Lawesson's reagent would be expected to yield the corresponding thioquinolone. The reaction mechanism involves the formation of a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to form the desired thiocarbonyl compound and a stable P=O bond organic-chemistry.org. While specific examples of the thionation of Benzo[f] nih.govbenzothieno[3,2-b]quinoline are not detailed in the provided search results, the general reactivity of Lawesson's reagent with lactams suggests this would be a feasible transformation organic-chemistry.orgchemspider.com. The efficiency of such reactions can be influenced by the solvent and temperature, with THF at room temperature being a milder alternative to toluene at elevated temperatures chemspider.com.

Substitution Pattern Analysis and Its Influence on Reactivity

The reactivity of the benzothienoquinoline scaffold is significantly influenced by the nature and position of substituents on the aromatic rings. These substituents can alter the electron density distribution within the molecule, thereby affecting its susceptibility to electrophilic or nucleophilic attack.

The effect of substituents on the electronic properties of benzothiazole derivatives, a related heterocyclic system, has been studied. Electron-donating groups (EDGs) like -CH3 and electron-withdrawing groups (EWGs) like -NO2 can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) nih.gov. For instance, the substitution of a -NO2 group can lower both HOMO and LUMO energy levels, leading to a reduced energy gap, which can be advantageous for charge transport and optoelectronic properties nih.gov.

In electrophilic aromatic substitution reactions on benzene (B151609) derivatives, activating groups (electron-donating) increase the reaction rate and direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups (electron-withdrawing) slow down the reaction and direct electrophiles to the meta position libretexts.org. This is due to the ability of the substituent to stabilize or destabilize the carbocation intermediate formed during the reaction libretexts.org. For example, a hydroxyl group (-OH) is a strong activating group, while a nitro group (-NO2) is a strong deactivating group libretexts.org. These general principles are applicable to the benzothienoquinoline system, where the electron density of the benzothiophene and quinoline rings can be modulated by substituents, thereby influencing the regioselectivity of further chemical modifications.

Ring-Opening Reactions and Derivatization

Ring-opening reactions of heterocyclic compounds provide a pathway to novel molecular structures. In the context of fused heterocyclic systems, these reactions can lead to significant structural transformations.

While specific ring-opening reactions of the benzo[f] nih.govbenzothieno[3,2-b]quinoline nucleus are not extensively documented in the provided search results, the reactivity of related systems offers insights into potential transformations. For instance, three-membered heterocycles like epoxides, aziridines, and thiiranes readily undergo ring-opening reactions with a variety of nucleophiles nih.gov. The reactivity of these rings is influenced by the heteroatom, with the activation energy for ring-opening decreasing from nitrogen to phosphorus to oxygen to sulfur nih.gov.

In more complex systems, the lactam ring within isoindolinone derivatives can undergo opening. For example, the reaction of 3-hydroxybenzo[e]isoindolinone with alkyllithium reagents leads to the addition to the carbonyl group, followed by lactam ring opening and subsequent intramolecular cyclization to yield new derivatives researchgate.netmdpi.com. This suggests that under specific conditions with strong nucleophiles, the quinolone part of the benzo[f] nih.govbenzothieno[3,2-b]quinoline system could potentially undergo similar ring-opening transformations.

Reactivity in the Presence of Various Catalysts and Reagents

The synthesis and functionalization of benzothienoquinoline systems often employ transition metal catalysts and various reagents to achieve specific chemical transformations.

Palladium-catalyzed reactions are particularly prominent in the synthesis of related heterocyclic structures. For instance, benzo[b]thieno[2,3-c]quinolines have been synthesized via a Pd-catalyzed ring closure reaction of α-aminophosphonates researchgate.net. The use of a palladium acetate (Pd(OAc)2) catalyst with a specific ligand (SPhos) has been shown to be crucial for the success of cascade reactions leading to quinoline derivatives researchgate.net.

Furthermore, the synthesis of substituted benzothieno[3,2-b]quinolines has been achieved through a multi-step process involving a double intramolecular cyclization reaction with polyphosphoric acid (PPA), followed by treatment with phosphorus oxychloride (POCl3) to introduce a chlorine atom, which can then be removed by catalytic hydrogenation using palladium on carbon (Pd/C) nih.gov.

Applications and Potential in Materials Science

Role in Optoelectronic Materials Development

The fusion of multiple organic structural motifs, such as those found in benzo[f] researchgate.netbenzothieno[3,2-b]quinoline derivatives, gives rise to a significant class of electroactive and photoactive compounds. researchgate.net These materials are widely studied for their use in various sectors of optoelectronics. researchgate.net The benzo[f] researchgate.netbenzothieno[3,2-b]quinoline framework, a polycyclic heteroaromatic planar structure, is particularly intriguing for its potential in optoelectronic devices. researchgate.net

Derivatives of the related researchgate.netbenzothieno[3,2-b]benzothiophene (BTBT) core have been extensively studied and are promising materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic sensors. mdpi.com The high charge carrier mobility, tunable electronic properties, thermal stability, and solution-processability of BTBT derivatives make them highly suitable for these applications. mdpi.com The introduction of a nitrogen atom in the benzoquinoline moiety can further modulate the electronic properties, making these compounds interesting for a broader range of optoelectronic applications.

The development of new organic semiconductors with air stability and high electrical performance is a significant research focus. mdpi.com Small π-conjugated molecules, including derivatives of benzo[f] researchgate.netbenzothieno[3,2-b]quinoline, are of particular interest due to their well-defined structures and tunable properties. mdpi.com

Exploration in Dye-Sensitized Solar Cells (DSSC)

Derivatives of the closely related researchgate.netbenzothieno[3,2-b]benzothiophene (BTBT) have been successfully utilized as a π-bridge in metal-free organic dyes for dye-sensitized solar cells (DSSCs). researchgate.netcnr.it These dyes, which typically have a donor-π-acceptor (D-π-A) structure, have shown excellent photophysical and photochemical properties. researchgate.netcnr.it The BTBT moiety acts as an efficient electron-transporting bridge in these chromophores. electronicsandbooks.com

For instance, three new metal-free organic dyes with a BTBT π-bridge and a cyanoacrylic acid anchoring group were designed and synthesized for DSSC applications. cnr.it By varying the electron-donor unit, the absorption characteristics and molar extinction coefficients of the dyes could be tuned, which in turn influenced the performance of the final DSSC devices. cnr.itelectronicsandbooks.com The good photovoltaic performances obtained with these dyes highlight the potential of the BTBT core structure in creating efficient and low-cost photovoltaic devices. researchgate.netelectronicsandbooks.com The high planarity of the BTBT structure can sometimes lead to detrimental dye aggregation, but the use of co-adsorbents like chenodeoxycholic acid (CDCA) can mitigate these effects and improve device efficiency. electronicsandbooks.com

Furthermore, new benzo[h]quinolin-10-ol derivatives have been synthesized and used as co-sensitizers with the commercial N719 dye in DSSCs. mdpi.com This approach led to an improvement in the photovoltaic performance of the fabricated devices compared to cells using only the N719 dye. mdpi.com This suggests that benzoquinoline-based structures can play a significant role in enhancing the efficiency of DSSCs. mdpi.com

Considerations for Organic Light-Emitting Diodes (OLED)

The development of efficient and stable materials for organic light-emitting diodes (OLEDs) is a major area of research in materials science. Arylamine derivatives of researchgate.netbenzothieno[3,2-b]benzothiophene (BTBT) have been synthesized and investigated for their potential use in OLEDs. pskgu.ru These materials exhibit high glass transition temperatures and thermal stability, which are crucial for the morphological stability and longevity of OLED devices. pskgu.ru The thermal properties of these novel BTBT-based compounds are comparable or even superior to some commercially available hole-transporting materials (HTMs), indicating their potential as charge transport components in OLEDs. pskgu.ru

Specifically, 2,7-dioctyl researchgate.netbenzothieno[3,2-b]benzothiophene (C8-BTBT) has been used as a p-type charge transfer material in OLEDs, demonstrating excellent electrical characteristics. pskgu.ru While derivatives of BTBT are not yet widely used in OLEDs, some diarylamine and diphenylfluorene derivatives have shown performance comparable to or even better than standard materials. pskgu.ru

Furthermore, benzo[q]quinoline derivatives have been designed and synthesized as emitting materials for OLEDs. informahealthcare.com Devices fabricated with these materials have shown efficient emission. informahealthcare.com The incorporation of the benzo[f] researchgate.netbenzothieno[3,2-b]quinoline scaffold could potentially lead to new emitting or host materials with tailored electronic and photophysical properties for high-performance OLEDs. researchgate.netmdpi.com

Development as Organic Semiconductors

π-Extended thieno[3,2-b]thiophene-containing aromatic compounds, including derivatives of researchgate.netbenzothieno[3,2-b]benzothiophene (BTBT), have been developed as stable, high-performance organic semiconductors. researchgate.net These materials are particularly noted for their excellent environmental stability and high hole mobility. researchgate.net The performance of devices based on these organic semiconductors is critically dependent on the solid-state packing of the molecules, which has driven research into developing new derivatives and deposition techniques for their films. researchgate.net

The BTBT core is a favored structure for use in organic field-effect transistors (OFETs) with high electrical performance. mdpi.com Solution-processable BTBT derivatives are particularly attractive due to their potential for low-cost, large-area fabrication of flexible electronic devices. mdpi.com For instance, 2,7-dialkyl researchgate.netbenzothieno[3,2-b]benzothiophenes are highly soluble and can be processed from solution to form thin films for OFETs. researchgate.net

The introduction of various end-capping groups to the BTBT core is a strategy to enhance both the electrical performance and solution processability of these organic semiconductors. mdpi.com Theoretical calculations, such as density functional theory (DFT), are often employed to understand the HOMO/LUMO energy distribution and molecular structure of these new derivatives. mdpi.com

Compound Reported Mobility (cm²/Vs) Processing Method
2,7-dioctyl researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (B83047) (C8-BTBT)43Not specified
2-decyl-7-phenyl- researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (Ph-BTBT C₁₀)22.4Spin coating
C₁₃-BTBT17.2Not specified
C₁₂-Ph-BTBT8.7Not specified

Table 1: Reported hole mobilities for various BTBT-based organic semiconductors. mdpi.com

A key characteristic of many researchgate.netbenzothieno[3,2-b]benzothiophene (BTBT) derivatives is their excellent hole-transporting properties. researchgate.net This is attributed to their relatively low-lying highest occupied molecular orbital (HOMO) energy levels and their ability to form well-ordered structures that facilitate charge hopping between molecules. researchgate.netnih.gov The hole mobility in thin solid films of these materials can be measured using techniques like the charge extraction by linearly increasing voltage (CELIV) method. nih.gov

For example, novel N,S,Se-heteroacenes based on a benzo[b]selenophene/thieno[3,2-b]indole core have been synthesized and shown to have HOMO energy levels ranging from -5.2 to -5.6 eV. nih.govnih.gov Thin films of these materials exhibited hole mobilities in the range of 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹. nih.govnih.gov These properties make them promising candidates for use as hole-transporting layers in organic optoelectronic devices. nih.gov

The synthesis of novel arylamine derivatives of BTBT has also been explored to create new hole-transporting materials (HTMs). pskgu.ru These materials are expected to have good charge transport properties due to their composition and excellent thermal stability. pskgu.ru The combination of the BTBT core with phthalocyanine (B1677752) has also been investigated, resulting in electron-rich hole transport materials that are solution-processable. researchgate.net

Potential as Chiral Ligands and Auxiliaries in Asymmetric Syntheses

While research on benzo[f] researchgate.netbenzothieno[3,2-b]quinoline itself as a chiral ligand is not extensively documented, the broader class of benzoquinoline derivatives has been successfully employed in asymmetric catalysis. nih.gov For instance, new benzo[h]quinoline-based ligands have been prepared and used to create ruthenium and osmium complexes that are highly efficient catalysts for the transfer hydrogenation of ketones. nih.gov Chiral versions of these complexes have been shown to catalyze the asymmetric transfer hydrogenation of methyl-aryl ketones with high enantioselectivity. nih.gov

Furthermore, chiral bisphosphine ligands based on quinoline (B57606) oligoamide foldamers have been designed and synthesized. rsc.org These ligands can coordinate with rhodium to form chiral catalysts for the asymmetric hydrogenation of α-dehydroamino acid esters, achieving excellent conversions and promising levels of enantioselectivity. rsc.org This demonstrates the potential of incorporating quinoline-based scaffolds into chiral ligands for asymmetric synthesis. The rigid and planar structure of benzo[f] researchgate.netbenzothieno[3,2-b]quinoline could provide a unique backbone for the design of novel chiral ligands and auxiliaries.

Self-Assembly and Supramolecular Chemistry in Thin Films and Crystals

The ability of researchgate.netbenzothieno[3,2-b]benzothiophene (BTBT) derivatives to self-assemble into highly ordered structures is a key factor in their high charge carrier mobility. researchgate.net This self-organization can occur in thin films and crystals, leading to favorable molecular packing for efficient charge transport. researchgate.net The high chemical and thermal stability of the BTBT framework allows for the introduction of various functional groups that can influence this self-assembly process. researchgate.net

For example, organosilicon derivatives of dialkyl-BTBT have been synthesized that are capable of forming a semiconducting monolayer at the water-air interface. researchgate.net Self-assembled monolayer organic field-effect transistors prepared from these materials using the Langmuir-Blodgett technique have shown high hole mobilities and excellent air stability. researchgate.net

The formation of thin films of BTBT-based organic semiconductors can be achieved through various methods, including solution-shearing. rsc.org The microstructure and crystallinity of these films, which are crucial for device performance, can be investigated using techniques such as X-ray diffraction (XRD) and atomic force microscopy (AFM). rsc.org The study of the supramolecular chemistry of these compounds provides insights into how to control their solid-state packing and, consequently, their electronic properties.

Polymer Chemistry: Benzothiophene-Derived Conjugated Polymers

The fusion of aromatic and heterocyclic rings in structures like Benzo[f] researchgate.netbenzothieno[3,2-b]quinoline imparts rigidity and planarity, which are desirable characteristics for creating highly efficient conjugated polymers. These polymers possess alternating single and double bonds along their backbone, which allows for the delocalization of π-electrons. This electron delocalization is the source of their useful electronic and optical properties. The benzothiophene moiety, in particular, is a favored building block due to its electron-rich nature and its ability to promote intermolecular π-π stacking, which is crucial for efficient charge transport.

Research in this area has largely focused on derivatives of benzothiophene, such as benzo[1,2-b:4,5-b']dithiophene (BDT) and benzothieno[3,2-b]benzothiophene (BTBT), which have been incorporated into various polymer backbones. researchgate.netmit.edursc.orgnih.gov The synthesis of these polymers is often achieved through cross-coupling reactions, like the Stille and Suzuki-Miyaura reactions, which allow for the precise construction of the polymer chain with alternating donor and acceptor units. rsc.orgbeilstein-journals.org This donor-acceptor approach is a powerful strategy for tuning the polymer's bandgap and energy levels to suit specific applications. researchgate.net

Detailed Research Findings:

A significant body of research has been dedicated to synthesizing and characterizing benzothiophene-based polymers for various applications in organic electronics.

One area of intense investigation is their use in polymer solar cells (PSCs) . For example, a conjugated polymer containing 4,8-dioctyloxybenzo[1,2-b;3,4-b′]di-thiophene and 2,2′-dithiophene was synthesized via a Stille coupling reaction. researchgate.net This polymer demonstrated good thermal stability and was used to fabricate a PSC with a power conversion efficiency of 1.19%. researchgate.net The device exhibited a short-circuit current density (Jsc) of 4.72 mA/cm², an open-circuit voltage (Voc) of 0.6 V, and a fill factor of 53.3%. researchgate.net

In another study, researchers synthesized copolymers based on benzo[1,2-b:4,5-b′]-dithiophene (BDT) and 3-hexylthiophene (B156222) (3hT) functionalized with nucleobases (adenine and thymine). rsc.org These functional groups were introduced to direct the molecular assembly through hydrogen bonding. The study found that the inclusion of nucleobases led to a red-shifted absorbance and higher hole mobilities compared to the non-functionalized polymer. rsc.org This highlights the potential of using molecular self-assembly to improve the performance of polymer-based devices.

The table below summarizes the properties of a representative benzodithiophene-derived polymer.

PolymerMonomersSynthesis MethodThermal Stability (TGA)ApplicationPower Conversion Efficiency (PCE)Hole Mobility
PBDTDT4,8-dioctyloxybenzo[1,2-b;3,4-b′]di-thiophene and 2,2′-dithiopheneStille CouplingGoodPolymer Solar Cell1.19%Data not available in source
BDT-3hT Copolymer (non-functionalized)Benzo[1,2-b:4,5-b′]-dithiophene and 3-hexylthiopheneStille Cross-CouplingData not available in sourceOrganic ElectronicsData not available in sourceEnhanced with thermal pre-treatment
BDT-3hT Copolymer (with adenine/thymine)Benzo[1,2-b:4,5-b′]-dithiophene and 3-hexylthiophene with nucleobase pendantsStille Cross-CouplingData not available in sourceOrganic ElectronicsData not available in sourceHigher than non-functionalized version

Furthermore, derivatives such as benzothieno[3,2-b]benzothiophene S-oxides have been synthesized and shown to form highly ordered structures with significant thermal stability (up to 210 °C). nih.gov Some of these compounds exhibit high fluorescence quantum yields, exceeding 98% in solution and 71% in the solid state, making them promising for fluorescence-based applications. nih.gov

The electronic properties of these materials are also noteworthy. A charge-transfer salt of BTBT, (BTBT)2PF6, was found to have a high room-temperature conductivity of 1500 S cm−1, demonstrating that materials derived from organic semiconductors can exhibit metallic behavior. rsc.org

The research into benzothiophene-derived conjugated polymers is a dynamic field, with ongoing efforts to design and synthesize new materials with tailored properties for advanced applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. google.com

The table below presents a summary of the optical properties of selected benzothieno[3,2-b]benzothiophene S-oxides.

CompoundExcited State Lifetime (ms)Quantum Yield (Solution)Quantum Yield (Solid State)
Benzothieno[3,2-b]benzothiophene S-oxide derivative 10.181>98%>71%
Benzothieno[3,2-b]benzothiophene S-oxide derivative 20.869>98%>71%

Q & A

Q. What are the optimized synthetic routes for Benzo[f][1]benzothieno[3,2-b]quinoline and its derivatives?

The synthesis typically involves multi-step protocols, including cyclization and functionalization. Key steps include:

  • Oxidative coupling : Use of Dess-Martin periodinane or oxalyl chloride/DMSO for oxidation of intermediates like 2-iodo-NN-(methoxymethyl)indole to form fused quinoline scaffolds .
  • Halogenation : Bromine or chlorine substituents are introduced via electrophilic aromatic substitution (e.g., using 2-bromobenzaldehyde or 5-chloro-2-fluorobenzoyl chloride) to modulate electronic properties .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol/dichloromethane mixtures yields high-purity products (e.g., 58% yield for 9-chlorobenzothieno[3,2-b]quinoline) .

Q. How are spectral characterization techniques applied to validate the structure of this compound derivatives?

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR (CDCl3_3 or CD3_3OD) resolve aromatic proton environments (e.g., δ 8.64 ppm for quinoline protons) and confirm substituent positions .
  • IR : Absorptions at 1650–1700 cm1^{-1} indicate carbonyl groups in intermediates like 2-amino-3-(5-chloro-2-fluorobenzoyl)pyridine .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weights (e.g., [M+H]+^+ at m/z 253.685 for 11-chlorobenzofuro[3,2-b]quinoline) .

Q. What strategies improve reaction yields during synthesis?

  • Catalyst optimization : Reducing copper catalyst loading (e.g., from 10% to 5%) in Ullmann-type couplings increases yields (e.g., 20% for 10-methylbenzothiopyrano[4,3,2-de]indolo[2,3-b]1,8-naphthyridine) .
  • Temperature control : Lower reaction temperatures (e.g., 0–5°C) minimize side reactions during halogenation .
  • Protecting groups : Methoxymethyl (MOM) groups stabilize intermediates during oxidation steps .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • DFT calculations : Gaussian 16 optimizes molecular geometries and predicts HOMO-LUMO gaps (e.g., 3.5 eV for benzo[c]quinoline), correlating with DNA intercalation potential .
  • Docking studies : AutoDock Vina evaluates binding affinities to kinase domains (e.g., IC50_{50} values <1 μM for protein kinase inhibitors) .
  • NMR chemical shift prediction : Reassignment of 13C^{13}\text{C} signals (e.g., carbons 7a and 13b in naphtho[1′,2′:4,5]thieno[2,3-c]quinoline) resolves spectral ambiguities using computed vs. experimental data .

Q. How do researchers address contradictions in experimental data, such as inconsistent NMR or bioassay results?

  • Variable-temperature NMR : Lower temperatures (e.g., −40°C) reduce signal broadening in crowded aromatic systems (e.g., 10-methylindolo[2,3-b]quinoline derivatives) .
  • Crystallographic validation : X-ray diffraction confirms bond lengths and angles, resolving discrepancies between predicted and observed spectral data .
  • Dose-response retesting : Repetition of protein kinase assays (ADP-Glo™ kit, 384-well plates) with adjusted inhibitor concentrations (0.1–100 μM) ensures reproducibility of IC50_{50} values .

Q. What methodologies are used to evaluate the anticancer mechanisms of these compounds?

  • Topoisomerase II inhibition : Electrophoretic mobility shift assays (EMSAs) quantify DNA relaxation inhibition (e.g., benzo[c]quinoline derivatives show 70% inhibition at 10 μM) .
  • Cellular apoptosis assays : Flow cytometry (Annexin V/PI staining) measures apoptosis induction in cancer cell lines (e.g., IC50_{50} = 2.5 μM in HeLa cells) .
  • Molecular dynamics simulations : GROMACS models DNA intercalation stability over 100 ns trajectories, validating intercalative binding modes .

Q. How are structure-activity relationships (SARs) systematically explored?

  • Substituent libraries : Parallel synthesis of halogenated (Cl, Br), alkylated (Me, Et), and sulfoxide derivatives identifies critical functional groups (e.g., 11-(2-methylsulfinyl)phenyl enhances kinase inhibition) .
  • Pharmacophore mapping : Discovery Studio aligns key moieties (e.g., planar quinoline core, electron-withdrawing substituents) to optimize binding to ATP pockets .
  • Free-Wilson analysis : Quantifies contributions of substituents (e.g., 8-chloro vs. 9-chloro) to bioactivity using multivariate regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.